Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold
Introduction: The Significance of the Naphthyl-Pyrrolidine Scaffold
An In-Depth Technical Guide to the Characterization of 1-(1-Naphthyl)pyrrolidine (CAS: 82238-92-4)
1-(1-Naphthyl)pyrrolidine, identified by CAS number 82238-92-4, is a tertiary amine featuring a bicyclic aromatic naphthalene ring system fused to a saturated five-membered pyrrolidine heterocycle. The pyrrolidine ring is a ubiquitous structural motif found in numerous natural alkaloids, such as nicotine, and is a cornerstone in the architecture of many synthetic pharmaceuticals.[1][2] Its incorporation often imparts favorable pharmacokinetic properties. The naphthalene moiety, a planar and electron-rich aromatic system, provides a large surface area for potential π-π stacking interactions and can significantly influence the molecule's electronic and biological properties.[3]
This molecular architecture makes 1-(1-Naphthyl)pyrrolidine and its derivatives valuable building blocks in medicinal chemistry and materials science.[3] Research has indicated that compounds in this class may interact with neurotransmitter systems, showing affinity for dopamine and serotonin receptors, which suggests potential applications in the development of therapies for neurological disorders.[3] Given its role as a key intermediate and potential pharmacophore, a comprehensive and unambiguous characterization of 1-(1-Naphthyl)pyrrolidine is paramount to ensure the integrity and reproducibility of research and development efforts.
This guide provides a multi-faceted analytical framework for the definitive characterization of 1-(1-Naphthyl)pyrrolidine, detailing the core spectroscopic and chromatographic techniques required for structural elucidation and purity assessment.
Physicochemical and Computed Properties
A foundational understanding of a molecule's properties is essential before embarking on experimental work. The key physicochemical data for 1-(1-Naphthyl)pyrrolidine are summarized below.
| Property | Value | Source |
| CAS Number | 82238-92-4 | [4][5] |
| Molecular Formula | C₁₄H₁₅N | [4][5][6] |
| Molecular Weight | 197.28 g/mol | [4][5][6] |
| Monoisotopic Mass | 197.120449483 Da | [5] |
| Boiling Point | 348 °C (Predicted) | [7] |
| Density | 1.107 g/cm³ (Predicted) | [7] |
| pKa | 5.68 ± 0.40 (Predicted) | [7] |
| XLogP3-AA | 3.8 | [4][5] |
| Topological Polar Surface Area | 3.2 Ų | [5] |
Synthesis and Purification Overview
The characterization of a compound is intrinsically linked to its synthesis, as the process determines the likely impurity profile. 1-(1-Naphthyl)pyrrolidine is typically synthesized via nucleophilic substitution reactions. A common and effective approach is the N-arylation of pyrrolidine with a suitable 1-substituted naphthalene.
A prevalent method involves the reaction of a 1-halonaphthalene (e.g., 1-chloronaphthalene or 1-bromonaphthalene) or an activated naphthyl sulfonate (e.g., 1-naphthyl tosylate) with pyrrolidine, often in the presence of a base and sometimes a metal catalyst to facilitate the reaction.[3][8][9]
Caption: General workflow for the synthesis and purification of 1-(1-Naphthyl)pyrrolidine.
Experimental Protocol: Synthesis via Nickel-Catalyzed Amination
This protocol is adapted from general procedures for nickel-catalyzed amination of aryl tosylates and serves as an illustrative example.[9]
Objective: To synthesize 1-(1-Naphthyl)pyrrolidine from 1-naphthyl tosylate and pyrrolidine.
Materials:
-
1-Naphthyl tosylate
-
Pyrrolidine (CAS 123-75-1)
-
Anhydrous sodium tert-butoxide (NaOtBu)
-
Nickel(II) chloride (NiCl₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Anhydrous dioxane
-
Nitrogen gas supply
-
Standard oven-dried glassware
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under a nitrogen atmosphere, add NiCl₂ (0.05 mmol) and dppp (0.05 mmol) to an oven-dried reaction flask. Add anhydrous dioxane (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Reactant Addition: To the flask containing the catalyst solution, add 1-naphthyl tosylate (1.0 mmol), pyrrolidine (1.5 mmol), and sodium tert-butoxide (1.4 mmol).
-
Reaction: Seal the flask and heat the reaction mixture in an oil bath at 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pure product.
-
Confirmation: Confirm the identity and purity of the isolated product using the characterization techniques detailed in the following sections.
Part 1: Spectroscopic Structural Elucidation
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While specific experimental data is not publicly available in the cited literature, the expected chemical shifts can be reliably predicted based on the known electronic effects of the naphthyl and pyrrolidine moieties.[3][4][10]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz): The proton spectrum is expected to show distinct regions for the aromatic naphthyl protons and the aliphatic pyrrolidine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.1-8.2 | d | 1H | H-8 | Peri-deshielding effect from the adjacent aromatic ring. |
| ~7.8-7.9 | d | 1H | H-5 | Deshielded aromatic proton. |
| ~7.4-7.6 | m | 3H | H-2, H-4, H-7 | Overlapping aromatic protons. |
| ~7.3-7.4 | t | 1H | H-6 | Aromatic proton. |
| ~7.1-7.2 | d | 1H | H-3 | Aromatic proton ortho to the pyrrolidine substituent. |
| ~3.4-3.5 | t | 4H | N-CH₂ (Pyrrolidine) | Protons adjacent to the nitrogen atom, deshielded by nitrogen and the naphthyl ring. |
| ~2.0-2.1 | m | 4H | CH₂-CH₂ (Pyrrolidine) | Aliphatic protons on the pyrrolidine ring. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz): The carbon spectrum will show signals for the ten unique carbons of the naphthalene ring and the two unique carbons of the pyrrolidine ring.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~145-147 | C-1 | Quaternary carbon directly attached to the nitrogen, deshielded. |
| ~134-135 | C-4a | Quaternary carbon at the ring junction. |
| ~128-130 | C-8a | Quaternary carbon at the ring junction. |
| ~125-129 | C-4, C-5, C-8 | Aromatic CH carbons. |
| ~122-125 | C-2, C-6, C-7 | Aromatic CH carbons. |
| ~115-118 | C-3 | Aromatic CH carbon ortho to the pyrrolidine group, slightly shielded. |
| ~52-54 | N-CH₂ (Pyrrolidine) | Carbon adjacent to the nitrogen atom. |
| ~25-27 | CH₂-CH₂ (Pyrrolidine) | Aliphatic carbon in the pyrrolidine ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Ionization (EI) is a common technique for this class of compounds.
Expected Fragmentation Pattern: The molecular ion (M⁺) peak should be prominent. Key fragmentation pathways would involve the loss of hydrogen and cleavage of the pyrrolidine ring.
| m/z Value | Proposed Fragment | Source |
| 197 | [C₁₄H₁₅N]⁺˙ (M⁺˙) | [8] |
| 196 | [M-H]⁺ | [8] |
| 168 | [M-C₂H₄]⁺ or [M-CH₂=CH₂]⁺ | [8] |
| 167 | [M-C₂H₅]⁺ | [8] |
digraph "MS_Fragmentation" { graph [fontname="Arial"]; node [shape=plaintext, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];M [label="[C₁₄H₁₅N]⁺˙\nm/z = 197"]; M_H [label="[C₁₄H₁₄N]⁺\nm/z = 196"]; M_C2H4 [label="[C₁₂H₁₁N]⁺˙\nm/z = 168"];
M -> M_H [label="- H•"]; M -> M_C2H4 [label="- C₂H₄"]; }
Caption: A simplified proposed fragmentation pathway for 1-(1-Naphthyl)pyrrolidine under EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1-(1-Naphthyl)pyrrolidine will be a composite of the vibrations from the naphthalene ring and the pyrrolidine ring.[11]
Key Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100-3000 | Aromatic C-H stretching | Naphthyl Ring | Medium to Weak[12] |
| 2970-2850 | Aliphatic C-H stretching | Pyrrolidine Ring | Medium to Strong[13] |
| ~1600, ~1580, ~1510 | C=C stretching | Naphthyl Ring | Medium to Weak[12] |
| ~1350 | C-N stretching | Tertiary Aromatic Amine | Medium to Strong |
| 800-770 | C-H out-of-plane bending | 1-substituted Naphthyl | Strong[11] |
Part 2: Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography is essential for quantifying purity. High-Performance Liquid Chromatography (HPLC) is the method of choice.
Reverse-Phase HPLC (RP-HPLC)
A robust RP-HPLC method is critical for separating the target compound from starting materials, by-products, and other impurities. The following is a proposed starting method that can be optimized as needed.[14][15][16]
Objective: To determine the purity of a 1-(1-Naphthyl)pyrrolidine sample by percentage area.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (Naphthalene has strong absorbance in this region).
-
Injection Volume: 10 µL.
Caption: Integrated workflow for the complete characterization of 1-(1-Naphthyl)pyrrolidine.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 5 mg of the 1-(1-Naphthyl)pyrrolidine sample and dissolve it in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a stock solution of ~0.5 mg/mL. Further dilute to a working concentration of ~0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (40% A, 60% B) for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injection: Inject the diluent (50:50 Acetonitrile/Water) to ensure no interfering peaks are present at the retention time of the analyte.
-
Sample Injection: Inject the prepared sample solution onto the column and acquire the chromatogram for the full duration of the gradient run.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of 1-(1-Naphthyl)pyrrolidine by the total area of all peaks and multiplying by 100. The main peak should be sharp and symmetrical.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(1-Naphthyl)pyrrolidine. Therefore, precautions should be based on the parent compounds, pyrrolidine and naphthalene, and the assumption that the compound is potentially hazardous.
-
Pyrrolidine: The parent amine is flammable, corrosive, and harmful if swallowed or inhaled.[17][18]
-
Naphthalene: It is a known irritant and potentially carcinogenic.
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[19]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[17]
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents and acids.[7][18]
Conclusion
The definitive characterization of 1-(1-Naphthyl)pyrrolidine (CAS 82238-92-4) requires a synergistic application of spectroscopic and chromatographic techniques. NMR spectroscopy serves as the primary tool for structural elucidation, while mass spectrometry confirms the molecular weight and provides fragmentation data. Infrared spectroscopy validates the presence of key functional groups. Finally, a well-developed RP-HPLC method is indispensable for accurately determining the purity of the synthesized material. By following the integrated workflow and protocols outlined in this guide, researchers can ensure the quality and identity of this important chemical building block, thereby upholding the integrity of their scientific endeavors.
References
-
1-(1-Naphthyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
SDS US - N-METHYL 2-PYRROLIDONE. (2023, November 27). Lab Alley. Retrieved from [Link]
-
Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). Sciforum. Retrieved from [Link]
-
Nickel-Catalyzed Amination of Aryl Tosylates. (n.d.). AWS. Retrieved from [Link]
-
(S)-(-)-1-Methyl-2-(1-naphthylaminomethyl)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]
-
Supporting information: N-Arylsulfonamides. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. (n.d.). MDPI. Retrieved from [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]
-
1‐(Pyrrolidin‐1‐yl)naphtho[1,2‐d]isoxazole. (2025, February 16). Preprints.org. Retrieved from [Link]
-
Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]
-
Multi-active method for the analysis of active substances in formulated products. (2020, June 8). cipac.org. Retrieved from [Link]
-
HPLC Method for Analysis of 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. (2020, December 21). Publisso. Retrieved from [Link]
-
INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. (n.d.). Retrieved from [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. 1-(1-Naphthyl)pyrrolidine | C14H15N | CID 10797995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(1-NAPHTHYL)PYRROLIDINE | 82238-92-4 [chemicalbook.com]
- 7. 1-(1-NAPHTHYL)PYRROLIDINE CAS#: 82238-92-4 [chemicalbook.com]
- 8. sciforum.net [sciforum.net]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. Page loading... [guidechem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ntrs.nasa.gov [ntrs.nasa.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. cipac.org [cipac.org]
- 16. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 17. fishersci.com [fishersci.com]
- 18. spectrumchemical.com [spectrumchemical.com]
- 19. media.laballey.com [media.laballey.com]
